molecular formula C8H15NOS B8415411 N-cyclohexyl-2-mercaptoacetamide

N-cyclohexyl-2-mercaptoacetamide

Cat. No.: B8415411
M. Wt: 173.28 g/mol
InChI Key: NALPFQIHOXTLGH-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-mercaptoacetamide is a thiol-functionalized acetamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and a mercapto (-SH) group on the adjacent carbon.

Properties

Molecular Formula

C8H15NOS

Molecular Weight

173.28 g/mol

IUPAC Name

N-cyclohexyl-2-sulfanylacetamide

InChI

InChI=1S/C8H15NOS/c10-8(6-11)9-7-4-2-1-3-5-7/h7,11H,1-6H2,(H,9,10)

InChI Key

NALPFQIHOXTLGH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CS

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
This compound C₈H₁₅NOS 173.28 (calculated) Cyclohexyl, mercapto Amide, thiol High lipophilicity; redox-active thiol; potential disulfide formation
N-Cyclohexyl-2-hydroxyacetamide C₈H₁₅NO₂ 157.21 Cyclohexyl, hydroxyl Amide, alcohol Lower acidity (pKa ~15-16); H-bonding via -OH; higher stability
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₆Cl₂NO₂ 307.19 Cyclohexyl, dichlorophenoxy Amide, aryl ether Electron-withdrawing Cl atoms; increased molecular weight; altered H-bonding
N1-(2-Methoxyphenyl)-2-mercaptoacetamide C₉H₁₁NO₂S 197.25 Methoxyphenyl, mercapto Amide, thiol, ether Aromatic π-π interactions; methoxy group enhances solubility

Key Research Findings

Impact of Substituents on Reactivity and Stability Thiol vs. Hydroxyl Groups: The mercapto group in this compound exhibits higher acidity (pKa ~10) compared to the hydroxyl group in its hydroxy analog (pKa ~15-16), making it more reactive in nucleophilic and redox reactions. This property is critical in applications like metal chelation or drug prodrug design . Cyclohexyl vs. In contrast, the methoxyphenyl group in N1-(2-Methoxyphenyl)-2-mercaptoacetamide introduces aromaticity, favoring π-π stacking interactions and altering solubility profiles .

Structural Conformation and Intermolecular Interactions X-ray crystallography of N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide () reveals a chair conformation in the cyclohexyl ring, minimizing steric strain. The molecules form chains via N–H···O hydrogen bonds, a feature likely conserved in the mercapto variant but modified by S–H···O or S···S interactions . The dichlorophenoxy substituent introduces steric and electronic effects, reducing hydrogen-bonding efficiency compared to unsubstituted analogs .

Applications and Functional Implications

  • Thiol-Containing Analogs : The mercapto group’s redox activity makes this compound a candidate for antioxidant therapies or enzyme inhibition. Its methoxyphenyl analog () may serve as a precursor in synthesizing bioactive molecules with enhanced stability .
  • Hydroxy Analogs : N-Cyclohexyl-2-hydroxyacetamide’s stability and H-bonding capacity suggest utility in crystallography or as a scaffold for drug design .

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